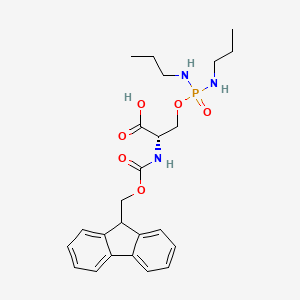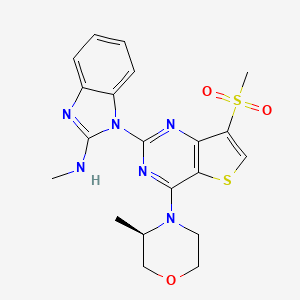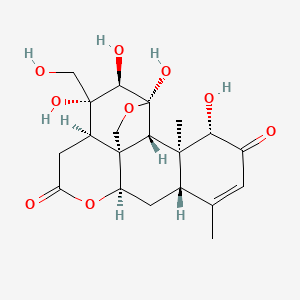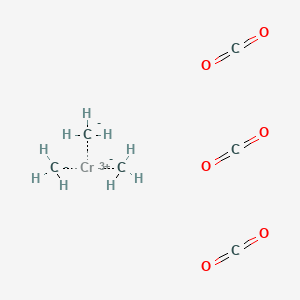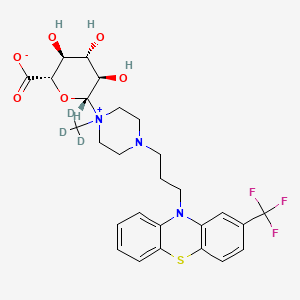
Trifluoperazine N-glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoperazine N-glucuronide-d3 is a deuterium-labeled derivative of Trifluoperazine N-glucuronide. It is a stable isotope compound used primarily in scientific research. The compound is a metabolite of trifluoperazine, which is a phenothiazine derivative used as an antipsychotic and antiemetic agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine N-glucuronide-d3 involves the glucuronidation of trifluoperazine in the presence of deuterium. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT1A4), which facilitates the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine. The reaction conditions typically include the use of UDP-glucuronic acid as a substrate and a buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT1A4 enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoperazine N-glucuronide-d3 primarily undergoes glucuronidation reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the experimental conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Trifluoperazine N-glucuronide-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of trifluoperazine.
Biology: Helps in studying the enzyme kinetics of UDP-glucuronosyltransferase and its role in drug metabolism.
Medicine: Used in drug development and testing to evaluate the metabolic stability and potential drug-drug interactions of trifluoperazine and its derivatives.
Industry: Employed in the quality control and validation of analytical methods for detecting and quantifying trifluoperazine metabolites.
Mecanismo De Acción
Trifluoperazine N-glucuronide-d3 exerts its effects through the glucuronidation pathway. The compound is formed when trifluoperazine undergoes glucuronidation catalyzed by UDP-glucuronosyltransferase. This process involves the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine, resulting in the formation of this compound. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Comparación Con Compuestos Similares
Trifluoperazine N-glucuronide: The non-deuterated form of Trifluoperazine N-glucuronide-d3.
Imipramine N-glucuronide: Another glucuronidated metabolite of a tricyclic antidepressant.
Propofol N-glucuronide: A glucuronidated metabolite of the anesthetic agent propofol.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolic research.
Propiedades
Fórmula molecular |
C27H32F3N3O6S |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(trideuteriomethyl)-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1/i1D3 |
Clave InChI |
AFYPHWNGUDUHIW-WSDLWNSTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
SMILES canónico |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


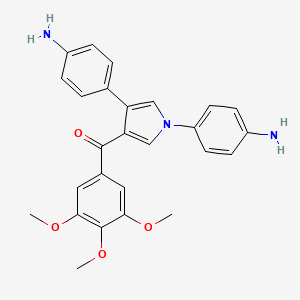
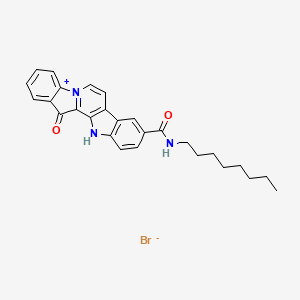
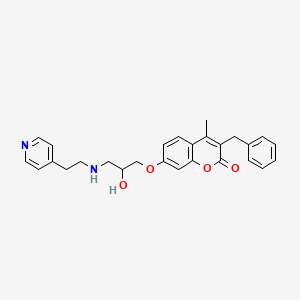
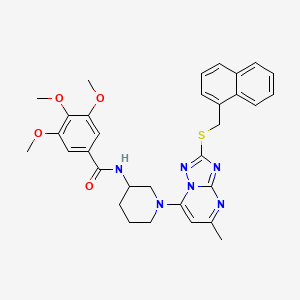



![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

